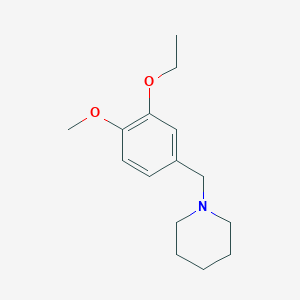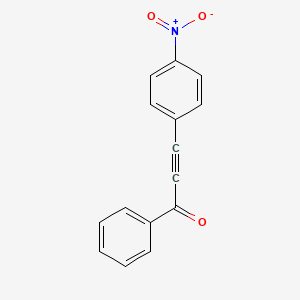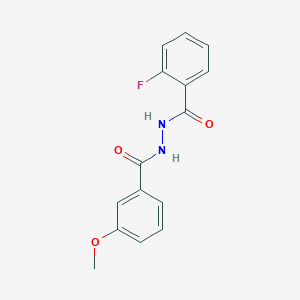![molecular formula C13H18N2O4S B5778504 N-[2-(4-morpholinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B5778504.png)
N-[2-(4-morpholinyl)-2-oxoethyl]-N-phenylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-morpholinyl)-2-oxoethyl]-N-phenylmethanesulfonamide, also known as NMS or NSC 320846, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NMS is a sulfonamide derivative that has been synthesized and studied extensively for its pharmacological properties.
Mécanisme D'action
The mechanism of action of N-[2-(4-morpholinyl)-2-oxoethyl]-N-phenylmethanesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of carbonic anhydrase. Carbonic anhydrase is an enzyme that is involved in various physiological processes, including the regulation of acid-base balance. By inhibiting the activity of carbonic anhydrase, N-[2-(4-morpholinyl)-2-oxoethyl]-N-phenylmethanesulfonamide may disrupt the physiological processes of cancer cells and bacteria, leading to their death.
Biochemical and Physiological Effects
N-[2-(4-morpholinyl)-2-oxoethyl]-N-phenylmethanesulfonamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, N-[2-(4-morpholinyl)-2-oxoethyl]-N-phenylmethanesulfonamide has been found to inhibit the growth of bacteria by disrupting their metabolic processes.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(4-morpholinyl)-2-oxoethyl]-N-phenylmethanesulfonamide has several advantages for use in lab experiments. It is relatively stable and can be easily synthesized in large quantities. Additionally, it has been shown to have potent antitumor and antimicrobial activity, making it a valuable tool for research in these fields.
However, there are also limitations to the use of N-[2-(4-morpholinyl)-2-oxoethyl]-N-phenylmethanesulfonamide in lab experiments. Its mechanism of action is not fully understood, which may limit its use in certain applications. Additionally, its toxicity and potential side effects have not been fully characterized, which may limit its use in vivo.
Orientations Futures
There are several future directions for research on N-[2-(4-morpholinyl)-2-oxoethyl]-N-phenylmethanesulfonamide. One potential application is in the development of new cancer therapies. N-[2-(4-morpholinyl)-2-oxoethyl]-N-phenylmethanesulfonamide has been shown to have potent antitumor activity, and further research may lead to the development of new drugs that target cancer cells.
Another potential application is in the development of new antimicrobial agents. N-[2-(4-morpholinyl)-2-oxoethyl]-N-phenylmethanesulfonamide has been shown to have antimicrobial activity against a variety of bacteria, and further research may lead to the development of new drugs that can combat antibiotic-resistant strains.
Additionally, further research is needed to fully understand the mechanism of action of N-[2-(4-morpholinyl)-2-oxoethyl]-N-phenylmethanesulfonamide. This may lead to the development of new drugs that target specific physiological processes, leading to more effective treatments for various diseases.
Conclusion
In conclusion, N-[2-(4-morpholinyl)-2-oxoethyl]-N-phenylmethanesulfonamide is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method is relatively simple, and it has been shown to have potent antitumor and antimicrobial activity. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of N-[2-(4-morpholinyl)-2-oxoethyl]-N-phenylmethanesulfonamide involves the reaction of N-phenylmethanesulfonamide with 2-chloroacetic acid morpholine ester in the presence of triethylamine. The reaction yields N-[2-(4-morpholinyl)-2-oxoethyl]-N-phenylmethanesulfonamide as a white solid, which can be purified through recrystallization. The synthesis method is relatively simple and has been optimized for large-scale production.
Applications De Recherche Scientifique
N-[2-(4-morpholinyl)-2-oxoethyl]-N-phenylmethanesulfonamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, N-[2-(4-morpholinyl)-2-oxoethyl]-N-phenylmethanesulfonamide has been found to have antimicrobial properties against both gram-positive and gram-negative bacteria.
Propriétés
IUPAC Name |
N-(2-morpholin-4-yl-2-oxoethyl)-N-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-20(17,18)15(12-5-3-2-4-6-12)11-13(16)14-7-9-19-10-8-14/h2-6H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKWMKPGRLEIEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N1CCOCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201232 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-Morpholin-4-yl-2-oxo-ethyl)-N-phenyl-methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5778425.png)
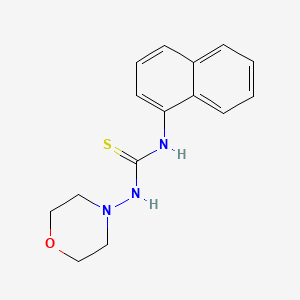

![N-[2-(4-morpholinyl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5778447.png)
![N-[4-(diethylamino)phenyl]-3-(4-ethoxyphenyl)acrylamide](/img/structure/B5778450.png)

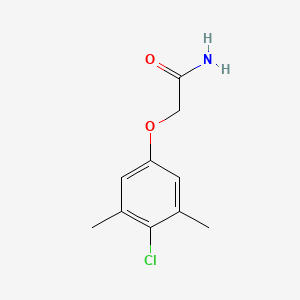
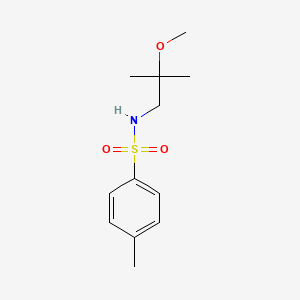
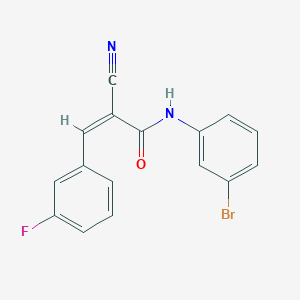
![methyl 5-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B5778500.png)
![N-(2,3-dichlorophenyl)-2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetamide](/img/structure/B5778507.png)
